2-Fluoro-3,6-bis(trifluoromethyl)pyridine
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Overview
Description
2-Fluoro-3,6-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of two trifluoromethyl groups and one fluorine atom on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms and trifluoromethyl groups. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . Another approach involves the use of trichloromethyl-pyridine as a starting material, followed by an exchange reaction between chlorine and fluorine atoms .
Industrial Production Methods
Industrial production of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine often relies on scalable synthetic routes that ensure high yields and purity. The direct fluorination method is preferred due to its efficiency and cost-effectiveness. Additionally, the use of advanced fluorinating reagents and catalysts has improved the overall process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups makes the compound less reactive towards nucleophilic substitution but more reactive towards electrophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Fluorinating Agents: Aluminum fluoride and copper fluoride are commonly used for introducing fluorine atoms.
Catalysts: Palladium catalysts are often employed in coupling reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives .
Scientific Research Applications
2-Fluoro-3,6-bis(trifluoromethyl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine is primarily influenced by its electron-withdrawing groups, which affect its reactivity and interactions with other molecules. The compound can act as a ligand, forming complexes with metal ions and facilitating various catalytic processes . Additionally, its fluorinated structure can enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)pyridine: Similar in structure but lacks the additional fluorine atom.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a single trifluoromethyl group and a fluorine atom.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of fluorine.
Uniqueness
2-Fluoro-3,6-bis(trifluoromethyl)pyridine is unique due to the combination of two trifluoromethyl groups and a fluorine atom on the pyridine ring. This specific arrangement imparts distinct electronic properties, making it more reactive in certain chemical reactions and more stable in others compared to its analogs .
Properties
Molecular Formula |
C7H2F7N |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2-fluoro-3,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F7N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H |
InChI Key |
FQMWGZSXWROALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
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